![molecular formula C20H19ClN6S B7547850 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine
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Overview
Description
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine, also known as SCH 23390, is a highly selective dopamine D1 receptor antagonist. It is widely used in scientific research to understand the role of dopamine in various physiological and pathological conditions.
Mechanism of Action
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is a highly selective dopamine D1 receptor antagonist. It binds to the D1 receptor and blocks the action of dopamine. This results in a decrease in the activity of the dopaminergic system, which is responsible for the regulation of locomotor activity, reward, and motivation.
Biochemical and Physiological Effects:
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 has several biochemical and physiological effects. It has been shown to decrease locomotor activity, reduce the rewarding effects of drugs of abuse, and decrease motivation. It has also been shown to decrease the release of dopamine in the striatum and prefrontal cortex.
Advantages and Limitations for Lab Experiments
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 has several advantages for lab experiments. It is highly selective for the dopamine D1 receptor and does not bind to other receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, it also has some limitations. It has a short half-life and needs to be administered frequently. It can also produce side effects, such as sedation and hypothermia.
Future Directions
There are several future directions for the use of 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 in scientific research. One direction is to investigate the role of dopamine in the regulation of social behavior. Another direction is to investigate the role of dopamine in the regulation of circadian rhythms. Additionally, 6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 can be used to study the effects of dopamine in the regulation of appetite and food intake. Finally, it can be used to investigate the role of dopamine in the regulation of sleep.
Synthesis Methods
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 can be synthesized by several methods, including the reaction of 1-(2-bromoethyl)-4-(2-cyanophenyl)piperazine with 5-(3-chlorophenyl)-2-thienylmethylamine, followed by the reaction with 6-chloropurine. Alternatively, it can be synthesized by the reaction of 5-(3-chlorophenyl)-2-thienylmethylamine with 6-(4-bromophenyl)purine, followed by the reaction with 1-(2-cyanophenyl)-4-(4-piperidinyl)piperazine.
Scientific Research Applications
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine 23390 is widely used in scientific research to investigate the role of dopamine in various physiological and pathological conditions. It has been used to study the effects of dopamine on the regulation of locomotor activity, reward, and motivation. It has also been used to study the role of dopamine in drug addiction, schizophrenia, and Parkinson's disease.
properties
IUPAC Name |
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6S/c21-15-3-1-2-14(10-15)17-5-4-16(28-17)11-26-6-8-27(9-7-26)20-18-19(23-12-22-18)24-13-25-20/h1-5,10,12-13H,6-9,11H2,(H,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPBLJKSMRUMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(S2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine |
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